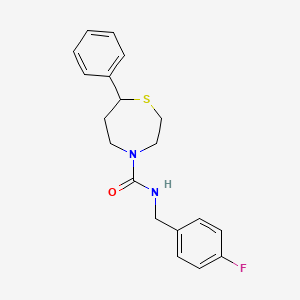

N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

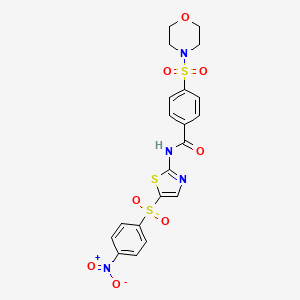

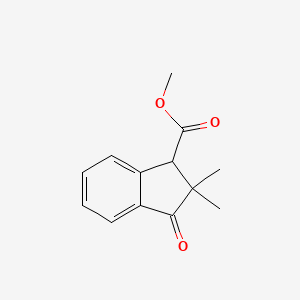

“N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a fluorobenzyl group, a phenyl group, and a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorobenzyl and phenyl groups are likely to influence the compound’s overall shape and properties .

Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the specific conditions under which it’s used. The presence of the fluorine atom could make the compound more reactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, and the size and shape of the molecule could influence its solubility .

Wissenschaftliche Forschungsanwendungen

Discovery of Selective Inhibitors

Research on related compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has led to the discovery of potent and selective inhibitors for kinase superfamily members. These inhibitors have demonstrated significant tumor stasis in models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Antimicrobial and Antituberculosis Activity

Compounds structurally related to N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising activity against Mycobacterium tuberculosis, offering a new avenue for the development of antituberculosis drugs (Jeankumar et al., 2013).

CB1/CB2 Receptor Agonists

Research into carboxamide-type synthetic cannabinoids, including those with structural similarities to the queried compound, has provided insights into their function as CB1 and CB2 receptor agonists. This research aids in understanding the pharmacological properties of these compounds, potentially contributing to forensic and therapeutic applications (Doi et al., 2017).

HIV Integrase Inhibitors

Compounds like N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, offering a path for the development of new antiviral agents against HIV (Pace et al., 2007).

Serotonin Receptor Antagonists

The development of fluorine-18-labeled 5-HT1A antagonists, through modifications of related carboxamide structures, demonstrates the potential of such compounds in studying serotonin levels and receptor distribution, which could significantly impact neuroscience research and psychiatric disorder treatment strategies (Lang et al., 1999).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKNOSGIIUZYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2649517.png)

![3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2649520.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2649533.png)